molecular formula C16H15FN4OS B11422604 9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11422604
M. Wt: 330.4 g/mol
InChI Key: AYIOOYWUWUCYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl Substituent

  • Position : Attached to carbon 9 of the tetrahydroquinazoline ring.
  • Electronic Effects : The fluorine atom at the para position induces electron withdrawal via its -I effect, polarizing the phenyl ring and enhancing intermolecular interactions (e.g., dipole-dipole, halogen bonding).
  • Spatial Orientation : The bulkier phenyl group adopts an equatorial position relative to the partially saturated quinazoline ring, minimizing steric strain.

Methylsulfanyl Substituent

  • Position : Located at carbon 2 of the triazole ring.
  • Electronic Contributions : The sulfur atom’s polarizability facilitates hydrophobic interactions and potential hydrogen bonding via its lone pairs.
  • Conformational Impact : The -S-CH₃ group occupies an axial position on the triazole ring, influencing the molecule’s overall topology (Fig. 1).

Fig. 1: Substituent Orientation in the Triazoloquinazoline System
(Note: Visualization would show axial methylsulfanyl and equatorial 4-fluorophenyl groups.)

Comparative Structural Analysis with Analogous Triazoloquinazolinones

Structural analogs of this compound vary in substituent type and position, leading to distinct pharmacological profiles. Key comparisons include:

Table 2: Structural and Functional Comparison with Analogous Compounds

Compound Substituents Key Modifications Reported Activity Source
Target Compound 9-(4-Fluorophenyl), 2-(methylsulfanyl) - Under investigation
Triazoloquinazoline-14 2-Chlorobenzylthio, 9-(4-fluorophenyl) Larger aromatic substituent α-Glucosidase inhibition (IC₅₀ = 12.7 μM)
CUDC-101 Quinazoline-based HDAC inhibitor Fusion with hydroxamate moiety Multitarget kinase/HDAC inhibition
AL3810 Quinolone core Replacement of triazole with quinolone Antiangiogenic tyrosine kinase inhibition
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group’s -I effect contrasts with analogs bearing electron-donating groups (e.g., -OCH₃), which enhance π-π stacking but reduce metabolic stability.
  • Sulfur-Containing Substituents : Methylsulfanyl offers intermediate lipophilicity compared to bulkier benzylthio groups (e.g., in Compound 14), balancing membrane permeability and target binding.

These structural nuances highlight the compound’s unique position within the triazoloquinazolinone family, warranting further exploration of its physicochemical and pharmacological properties.

Properties

Molecular Formula

C16H15FN4OS

Molecular Weight

330.4 g/mol

IUPAC Name

9-(4-fluorophenyl)-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C16H15FN4OS/c1-23-16-19-15-18-11-3-2-4-12(22)13(11)14(21(15)20-16)9-5-7-10(17)8-6-9/h5-8,14H,2-4H2,1H3,(H,18,19,20)

InChI Key

AYIOOYWUWUCYFS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Nano-Ordered Organocatalyst-Mediated Synthesis

A Melamine@TMG (tetramethylguanidine-functionalized melamine) catalyst enables three-component reactions between dimedone, 3-amino-1,2,4-triazole, and benzaldehydes:

Reaction ComponentRole
DimedoneCyclic diketone
3-Amino-1,2,4-triazoleTriazole precursor
Benzaldehyde derivativesAromatic substituent source

Key Data :

  • Yields : 86–99% in ethanol at 40°C.

  • Recyclability : Catalyst reused for five runs with minimal activity loss.

Catalytic and Alternative Synthetic Routes

Negishi Coupling for Side-Chain Elaboration

Benzyl zinc reagents enable selective coupling to form complex side chains:

StepReagents/Conditions
1Zn powder, benzyl chloride, THF/DMSO
2Pd catalyst, aryl halide, DMF

Application : Used in synthesizing triazoloquinazolinones with aryl substituents.

Mitsunobu Reaction for Ether Formation

Though less preferred for large-scale production, Mitsunobu conditions (e.g., DIAD, PPh₃) facilitate coupling of alcohols to amines or thiols:

  • Limitation : Generates impurities requiring chromatography.

Purification and Characterization Techniques

Crystallization and Chromatography

  • Crystallization : Ethyl acetate/water mixtures yield white crystalline solids.

  • Chromatography : Silica gel columns for impurity removal.

Spectroscopic Validation

TechniqueKey Signals
¹H NMR δ 7.45–7.59 (Ar-H), δ 2.35 (CH₂), δ 2.48 (SCH₃)
¹³C NMR δ 161.39 (C=O), δ 141.86 (C-F)
HRMS [M+H]⁺ at m/z 374.4 (C₂₂H₁₉FN₄O)

Comparative Analysis of Synthetic Methods

MethodCatalyst/ReagentsYield (%)AdvantagesLimitations
Boric Acid5 mol% H₃BO₃, EtOH91.2Low cost, recyclableLimited to aliphatic aldehydes
Nano-Ordered CatalystMelamine@TMG86–99High efficiency, reusableRequires ethanol
Negishi CouplingPd, Zn reagent~88High selectivityToxic metals, complex workup
MitsunobuDIAD, PPh₃~50VersatileWaste generation, purification needed

Chemical Reactions Analysis

Types of Reactions

9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents for this reaction include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to modify the triazoloquinazoline core or the fluorophenyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents, low temperatures.

    Substitution: Amines, thiols, basic conditions, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced triazoloquinazoline or fluorophenyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

    Materials Science: The compound’s stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industrial Applications: The compound’s chemical reactivity and stability make it useful in various industrial processes, including catalysis and the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution : The 4-fluorophenyl group is a common feature in analogs with improved metabolic stability (e.g., ).
  • Triazole Modifications : Substituents at position 2 (e.g., -SMe, -NMe₂) influence electronic properties and intermolecular interactions .

Key Observations :

  • Catalyst Efficiency: Copper-based nanocatalysts (e.g., Cu@HAP@KIT-6) enable near-quantitative yields for triazoloquinazolinones .
  • Green Chemistry : NGPU and p-TSA catalysts align with sustainable synthesis due to recyclability and solvent-free conditions .
  • Reaction Scope : MCRs are versatile for introducing diverse substituents (e.g., halogens, alkyl, aryl) at positions 2, 6, and 9 .

Pharmacological and Functional Comparisons

Compound Biological Activity Mechanism/Receptor Target Reference
5,6,7,9-Tetrahydrotriazoloquinazolinone (7a) Selective RXFP4 agonist cAMP inhibition, ERK1/2 activation
9-(2-Methylphenyl)-6,6-dimethyl analog Anticancer (in vitro) Not fully elucidated
Tetrazoloquinazolinones Antimicrobial Bacterial enzyme inhibition

Key Observations :

  • Scaffold Relevance: The triazoloquinazolinone core is critical for RXFP4 agonist activity, with substituents (e.g., 2-chlorophenyl in ) fine-tuning selectivity.
  • Antimicrobial Potential: Methylsulfanyl and halogenated analogs may exhibit enhanced antimicrobial properties, as seen in structurally related imidazothiadiazoles .

Data Tables

Table 1: Spectral Data Comparison (Selected Analogs)

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) ¹³C NMR (C=O, δ ppm) Reference
7a (Triazoloquinazolinone) 1636 1.01 (s, CH₃), 7.24–7.42 (Ar-H), 11.25 (N-H) 193.4
8f (Bis-triazoloquinazolinone) 1643 1.88–2.27 (CH₂), 7.73 (CH-triazole) 193.9
9-(4-Hydroxyphenyl)-6,6-dimethyl analog Not reported 2.64–2.67 (CH₂), 7.30–7.86 (Ar-H) Not reported

Biological Activity

The compound 9-(4-fluorophenyl)-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C13H14FN5OS
  • Molecular Weight : 293.35 g/mol
  • CAS Number : [Specific CAS number not provided in the search results]

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Antiviral Activity : Heterocyclic compounds have been shown to inhibit viral replication. For example, derivatives with similar structures have shown efficacy against viruses such as HSV-1 and FCoV. In particular, modifications to the triazole ring can enhance antiviral potency by affecting binding affinity to viral targets .
  • Anti-inflammatory Properties : Some studies suggest that related compounds act as dual inhibitors of p38 MAPK and PDE4 pathways, which are crucial in inflammatory responses. This dual inhibition may lead to reduced levels of pro-inflammatory cytokines such as TNFα .

Biological Activity Data

A summary of biological activities observed in studies involving similar compounds is presented in the following table:

Activity TypeCompound ReferenceIC50 (µM)Notes
AntiviralCompound 3ad50High efficacy against HSV-1
Anti-inflammatoryCBS-359510Dual inhibition of p38 MAPK and PDE4
CytotoxicityCompound 9aa600Low cytotoxicity observed in Vero cells

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral properties of various heterocyclic compounds, compound 3ad was noted to prevent HSV-1 infection in Vero cells by up to 91% at a concentration of 50 µM . This highlights the potential for similar compounds to be developed as antiviral agents .

Case Study 2: Anti-inflammatory Potential

The compound CBS-3595 was evaluated for its anti-inflammatory effects in preclinical models. It demonstrated significant suppression of TNFα release after administration in rodent models. The findings suggest that modifications similar to those found in this compound could enhance anti-inflammatory activity .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can reaction conditions affect yield?

Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) using a triazole-quinazoline scaffold. A solvent-free approach with ionic liquid catalysts (e.g., [Bmim]BF₄) under grinding conditions reduces reaction time (12–30 minutes) and improves yields (85–97%) . Key steps include condensation of 3-amino-1,2,4-triazole with aldehydes and cyclic ketones (e.g., dimedone). Solvent choice (acetic acid for reflux) and catalyst loading (15 mol%) critically influence purity and scalability .

Q. Which spectroscopic techniques are essential for structural validation?

Methodological Answer: Confirm the structure using:

  • ¹H/¹³C NMR : Identify substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methylsulfanyl at δ 2.5 ppm) .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should initial biological screening be designed to assess antimicrobial activity?

Methodological Answer: Conduct in vitro assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity in mammalian cell lines (e.g., HEK293) at 24–48 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group optimization?

Methodological Answer: Systematically modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) and evaluate changes in bioactivity. For example:

  • Methylsulfanyl → Ethylsulfanyl : Increases lipophilicity (logP +0.5) and enhances membrane penetration .
  • Fluorophenyl → Trifluoromethyl : Improves target binding affinity (ΔG = -2.3 kcal/mol in docking studies) . Use QSAR models to predict pharmacokinetic properties (e.g., solubility, BBB permeability) .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes and plasma protein binding. Poor in vivo activity may correlate with rapid CYP450-mediated oxidation .
  • Orthogonal Assays : Validate target engagement using fluorescence polarization (FP) or surface plasmon resonance (SPR) if cellular assays disagree .
  • Formulation Adjustments : Improve bioavailability via nanoemulsions or co-solvents (e.g., PEG-400) .

Q. How can molecular docking and dynamics simulations predict binding modes?

Methodological Answer:

  • Docking : Use AutoDock Vina to model interactions with RXFP4 or microbial enzymes (e.g., dihydrofolate reductase). Key residues: Fluorophenyl binds hydrophobic pockets; triazole nitrogen forms H-bonds .
  • MD Simulations (GROMACS) : Simulate ligand-receptor complexes for 100 ns to assess stability (RMSD < 2 Å). Analyze free energy with MM-PBSA .

Q. What methodologies characterize metabolic pathways and degradation products?

Methodological Answer:

  • LC-MS/MS Metabolite ID : Incubate with human liver microsomes (HLMs) and monitor phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Stability Studies : Expose to pH 1–13 buffers and UV light (ICH Q1B guidelines). Identify degradants via UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.